molecular formula C9H9ClF3N B2912002 3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine CAS No. 1242340-06-2

3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine

Cat. No.: B2912002
CAS No.: 1242340-06-2
M. Wt: 223.62
InChI Key: OBMZKLDWSOWUMC-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine is an organic compound characterized by the presence of trifluoromethyl and chlorophenyl groups attached to a propylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine typically involves the introduction of trifluoromethyl and chlorophenyl groups onto a propylamine scaffold. One common method includes the use of trifluoromethylation reagents such as Togni’s reagent or Langlois reagent. The reaction conditions often involve mild temperatures and the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoro-1-(4-chlorophenyl)-2-propylamine is unique due to the presence of both trifluoromethyl and chlorophenyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and potential for diverse chemical reactions, making it a valuable intermediate in various applications .

Properties

IUPAC Name

3-(4-chlorophenyl)-1,1,1-trifluoropropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4,8H,5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMZKLDWSOWUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(F)(F)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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